1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned is a fascinating heterocyclic molecule with a diverse range of biological activities. Let’s explore its various aspects:
Structure:: 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)urea has the following structure:
Structure: C23H24N6O2
Preparation Methods
Industrial Production:: Industrial-scale production methods for this compound are not well-documented. Research efforts may be ongoing to optimize its synthesis for practical applications.
Chemical Reactions Analysis
Reactivity:: 1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-(4-methoxyphenyl)urea may undergo various reactions due to its indole and pyrimidine moieties. These reactions could include oxidation, reduction, substitution, and more.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be employed.
Substitution: Nucleophilic substitution reactions with appropriate leaving groups.
Major Products: The specific products formed would depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry::
Drug Discovery: Investigating its potential as a lead compound for novel drug development.
Catalysis: Exploring its catalytic properties in organic transformations.
Antiviral Activity: Given the indole scaffold’s antiviral potential.
Anticancer Properties: Further research may reveal its impact on cancer cells.
Other Biological Effects: Antioxidant, antimicrobial, and antitubercular activities.
Pharmaceuticals: Potential use in drug formulations.
Agrochemicals: Investigating its role in crop protection.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related indole derivatives. Researchers may explore its uniqueness and potential advantages over other molecules.
Properties
Molecular Formula |
C25H27N7O2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C25H27N7O2/c1-16-14-17(2)29-24(28-16)31-23(32-25(33)30-19-8-10-20(34-3)11-9-19)26-13-12-18-15-27-22-7-5-4-6-21(18)22/h4-11,14-15,27H,12-13H2,1-3H3,(H3,26,28,29,30,31,32,33) |
InChI Key |
RCKUDNMMAVMIJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)NC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.